molecular formula C13H16FNO B14026516 (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B14026516
M. Wt: 221.27 g/mol
InChI Key: YDCCIAVBPGKYLQ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone is a small-molecule aryl piperidinyl methanone derivative characterized by a 2-fluoro-5-methylphenyl group directly attached to a piperidine ring via a ketone linkage. These compounds are frequently explored as modulators of neurological targets (e.g., metabotropic glutamate receptors, serotonin receptors) or enzyme inhibitors (e.g., Hsp90, PAR-2) . The fluorine atom and methyl group on the phenyl ring are critical for optimizing lipophilicity, metabolic stability, and target binding .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H16FNO/c1-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

YDCCIAVBPGKYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Fluoro-5-methylbenzoyl chloride+PiperidineBaseThis compound\text{2-Fluoro-5-methylbenzoyl chloride} + \text{Piperidine} \xrightarrow{\text{Base}} \text{this compound} 2-Fluoro-5-methylbenzoyl chloride+PiperidineBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The applications of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone, also known as 2-Fluoro-5-methylphenyl piperidin-1-yl methanone, are primarily in scientific research, particularly in the development of novel therapeutic agents targeting central nervous system disorders . This compound serves as a crucial building block in synthesizing more complex molecules with specific biological activities .

Scientific Research Applications

This compound is used in the creation of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5) .

mGluR5 PAMs These modulators are investigated for potential treatments of central nervous system (CNS) disorders . They work by enhancing the effects of glutamate, the primary excitatory neurotransmitter in the brain, at the mGluR5 receptor .

Anxiolytic Activity: Some mGluR5 PAMs have demonstrated anxiolytic-like activity in rodent models, suggesting potential applications in anxiety treatments .

Antipsychotic Activity: Certain PAMs have shown promise in reversing amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic activity .

Cystic Fibrosis Research: Fluorine-containing compounds, including derivatives similar in structure, have been explored for their ability to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) . These compounds have shown effectiveness in addressing both the trafficking and gating defects associated with CFTR mutations .

MAGL Inhibition: Piperidine derivatives are used in the design of monoacylglycerol lipase (MAGL) inhibitors, which have demonstrated antiproliferative activity in cancer cells .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its overall biological effects .

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • ADX47273 : Dual 4-fluorophenyl groups on the oxadiazole-piperidine scaffold increase mGlu5 receptor binding affinity and metabolic stability. The oxadiazole ring contributes to π-π stacking interactions in the allosteric site .
  • F13714 : A 3-chloro-4-fluorophenyl group combined with a pyridinylmethylamine side chain confers selectivity for 5-HT1A receptors over other serotonin subtypes .

Piperidine Modifications

  • Methanone [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl: The isoxazole ring introduces rigidity, which may restrict conformational flexibility and improve target engagement .
  • PAR-2 Inhibitor () : A benzimidazole-piperidine hybrid expands the aromatic surface area, favoring hydrophobic interactions with protease-activated receptors .

Biological Activity

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone is a synthetic compound that falls within the class of piperidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a piperidine ring substituted with a 2-fluoro-5-methylphenyl group. This unique structural arrangement is thought to enhance its interaction with various biological targets, potentially leading to significant pharmacological effects.

Structural Feature Description
Fluorine Substitution Enhances lipophilicity and biological activity
Piperidine Ring Known for various pharmacological effects
Methyl Group May influence steric and electronic properties

Antidepressant Properties

Piperidine derivatives, including this compound, have been studied for their potential antidepressant effects. These compounds often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, including breast and lung cancers. The presence of halogen substituents like fluorine may enhance these effects by increasing the compound's lipophilicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. Studies have demonstrated that modifications to the piperidine ring or the aromatic substituent can significantly alter the compound's potency and selectivity for specific biological targets. For example, varying the position and type of halogen substitution has been linked to enhanced anticancer activity .

Study 1: Antidepressant Activity

A study evaluating various piperidine derivatives found that those with fluorine substitutions exhibited increased serotonin reuptake inhibition compared to their non-fluorinated counterparts. This suggests that this compound could be a candidate for further development as an antidepressant.

Study 2: Antitumor Activity

In vitro tests showed that piperidine derivatives could inhibit the growth of several cancer cell types. One study reported that a similar compound reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways . This highlights the potential of this compound in cancer therapy.

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